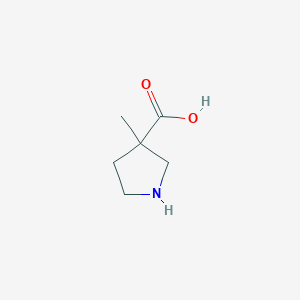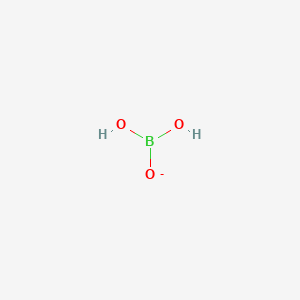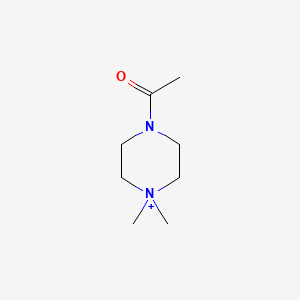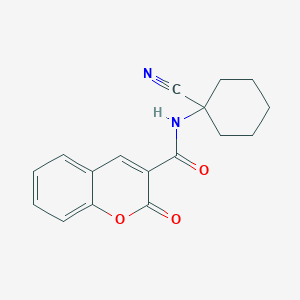
3-Methyl-pyrrolidine-3-carboxylic acid
概要
説明
3-Methyl-pyrrolidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pyrrolidine Derivatives in Medicinal Chemistry
Pyrrolidine derivatives, closely related to 3-Methyl-pyrrolidine-3-carboxylic acid, have been extensively explored in medicinal chemistry. A notable example includes the development of influenza neuraminidase inhibitors with pyrrolidine cores. These compounds, such as A-192558, have shown significant potency against influenza neuraminidase, a critical target in antiviral therapy. The structural analysis revealed specific interactions with the enzyme's active site, demonstrating the therapeutic potential of these compounds (Wang et al., 2001).
Advancements in Antibacterial Agents
This compound analogs have been synthesized and evaluated for their antibacterial properties. For example, novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs demonstrated moderate to good activity against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential as antibacterial drugs (Devi et al., 2018).
Biochemical Synthesis and Extraction
The biochemical production and extraction of pyrrolidine derivatives have been studied, focusing on pyridine-3-carboxylic acid (nicotinic acid). Reactive extraction techniques using 1-dioctylphosphoryloctane have been explored for efficient production, indicating the industrial significance of these compounds in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).
Electrochemical Sensors
Pyrrolidine derivatives have been utilized in developing electrochemical sensors. For instance, a study on poly(pyrrole-3-carboxylic acid)-modified electrodes demonstrated their effectiveness in dopamine detection, indicating their potential in biosensing applications (Özcan et al., 2017).
Biocatalytic Synthesis
Biocatalytic processes using enzymes like carboxylic acid reductase and ω-transaminase have been employed to synthesize chiral mono- and disubstituted piperidines and pyrrolidines. This method showcases an environmentally friendly and efficient approach to synthesizing these compounds with high enantiomeric purity, essential for pharmaceutical applications (Hussain et al., 2016).
Safety and Hazards
将来の方向性
The future directions for “3-Methyl-pyrrolidine-3-carboxylic acid” could involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features that can guide medicinal chemists in this direction .
作用機序
Target of Action
3-Methylpyrrolidine-3-carboxylic Acid is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
Pyrrolidine derivatives have been found to interact with various receptors and enzymes, influencing their activity . The specific interactions of 3-Methylpyrrolidine-3-carboxylic Acid with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with pyrrolidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
3-Methyl-pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound can interact with enzymes involved in metabolic pathways, such as those catalyzing the Michael addition reactions . These interactions can affect the enzyme’s conformation and activity, leading to changes in the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the pyrrolidine ring structure allows this compound to modulate the activity of proteins involved in cell signaling, potentially altering the downstream effects on gene expression and metabolic processes . These changes can impact cell function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with enzymes involved in the Michael addition reactions can result in the formation of highly enantiomerically enriched products . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound’s effects can change over time, with potential degradation products influencing cellular processes . Long-term in vitro and in vivo studies are necessary to fully elucidate the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, this compound can cause toxic or adverse effects, including potential organ damage and disruption of normal cellular processes . Understanding the dosage-dependent effects is essential for determining the therapeutic window of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels, potentially altering the overall metabolic profile of cells . These interactions can have significant implications for the compound’s therapeutic potential and its role in metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall biological effects.
特性
IUPAC Name |
3-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNPHMVNQPDXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393167 | |
| Record name | 3-Methyl-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885953-27-5 | |
| Record name | 3-Methyl-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)
![1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea](/img/structure/B1231642.png)

![N-(3,4-dimethylphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B1231650.png)
![(5E)-5-(9-butyl-4-methyl-2,14-dioxa-10-azapentacyclo[6.5.1.01,5.06,10.09,13]tetradecan-3-ylidene)-4-methoxy-3-methylfuran-2-one](/img/structure/B1231652.png)
![(3E)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1231656.png)
![4-[[(2,4-Difluoroanilino)-oxomethyl]amino]benzoic acid](/img/structure/B1231657.png)

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1231660.png)

![acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1231662.png)
